N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of 1-isopropyl-1H-pyrazole-5-carboxylic acid through the reaction of hydrazine with an appropriate β-keto ester.
Oxadiazole Formation: The carboxylic acid group of the pyrazole derivative is then converted to a hydrazide, which is subsequently cyclized with a suitable reagent such as phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole ring.
Acylation: The final step involves the acylation of the oxadiazole derivative with 2-phenoxyacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory, antimicrobial, and anticancer agents.
Agrochemicals: It is explored for use as a pesticide or herbicide due to its potential bioactivity against various pests and weeds.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase (COX) enzymes to exert anti-inflammatory effects or target bacterial cell walls to exhibit antimicrobial activity. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-isopropyl-1H-pyrazol-5-yl)benzenesulfonamide
- 1-isopropyl-1H-pyrazol-5-ylboronic acid
Uniqueness
Compared to similar compounds, N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide stands out due to its unique combination of the pyrazole, oxadiazole, and phenoxyacetamide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-phenoxy-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-11(2)21-13(8-9-17-21)15-19-20-16(24-15)18-14(22)10-23-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMFJWQQDNKGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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